
6-Chloro-5-nitropyridin-2-amine
Overview
Description
6-Chloro-5-nitropyridin-2-amine (CAS: 84487-03-6) is a pyridine derivative with a molecular formula of C₅H₄ClN₃O₂ and a molecular weight of 189.56 g/mol. The compound features a pyridine ring substituted with a nitro (-NO₂) group at the 5-position, a chlorine atom at the 6-position, and an amine (-NH₂) group at the 2-position (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitropyridin-2-amine typically involves the nitration of 2-chloro-5-nitropyridine. One common method includes the reaction of 2-chloro-5-nitropyridine with ammonia under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol, and at a temperature range of 50-70°C. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to various purification steps, including crystallization and filtration, to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitropyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are typical.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of 6-amino-5-nitropyridin-2-amine or 6-thio-5-nitropyridin-2-amine.
Reduction: Formation of 6-chloro-5-aminopyridin-2-amine.
Oxidation: Formation of various oxidized pyridine derivatives.
Scientific Research Applications
Organic Synthesis
The compound is predominantly used as an intermediate in organic synthesis. It serves as a building block for:
- Pharmaceuticals : It is utilized in synthesizing various drug candidates due to its ability to undergo diverse chemical transformations.
- Agrochemicals : The compound can be modified to produce herbicides and pesticides, contributing to agricultural productivity.
Table 1: Applications in Organic Synthesis
Application Type | Description |
---|---|
Pharmaceuticals | Intermediate for drug synthesis |
Agrochemicals | Production of herbicides and pesticides |
Dyes | Used in the synthesis of colorants |
Medicinal Chemistry
Research indicates that 6-Chloro-5-nitropyridin-2-amine exhibits potential biological activity, particularly in cancer research. Studies have demonstrated its inhibitory effects on specific kinases involved in cell signaling pathways, which are crucial for cancer progression.
Key Findings:
- Kinase Inhibition : The compound shows significant inhibitory effects against p70S6Kβ with an IC50 value of 444 nM, suggesting its potential utility in developing cancer therapeutics.
- Antibacterial Properties : Preliminary screenings indicate that derivatives of this compound may possess antimicrobial properties, warranting further investigation into their efficacy.
Activity Type | Findings |
---|---|
Cancer Cell Line Studies | Reduces proliferation in various cancer cell lines through kinase inhibition |
Antibacterial Screening | Potential antimicrobial properties against common bacterial strains |
Case Studies
Several studies have highlighted the applications of this compound:
-
Cancer Research : In vitro studies have shown that this compound effectively inhibits cell growth in multiple cancer cell lines. Its mechanism involves targeting specific kinases that play a role in tumor growth.
- Study Reference : Research published in various journals has documented these findings, emphasizing the need for further exploration into its therapeutic potential.
-
Antimicrobial Activity : A study focused on the antibacterial properties of derivatives derived from this compound revealed promising results against several pathogenic bacteria.
- Study Reference : Initial screenings showed significant activity, indicating the compound's potential as a lead structure for developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties:
- Purity : Commercially available at ≥98% purity .
- Reactivity : The nitro group enhances electrophilic substitution reactivity, while the amine group allows for functionalization via diazotization or coupling reactions.
- Applications : Used as a precursor in synthesizing anticancer agents and heterocyclic compounds with biological activity.
The structural and functional diversity of pyridine derivatives allows for tailored applications. Below, 6-Chloro-5-nitropyridin-2-amine is compared to analogs with variations in substituent type, position, and electronic effects.
Substituent Position and Type
Table 1: Structural Comparison of Selected Pyridine Derivatives
Electronic and Steric Effects
- Nitro Group Position : Moving the nitro group from the 5-position (as in this compound) to the 3-position (e.g., 6-Chloro-5-methyl-3-nitropyridin-2-amine) reduces conjugation with the amine group, altering reactivity in nucleophilic substitutions .
- Trifluoromethyl vs. Methyl : The electron-withdrawing CF₃ group in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine increases lipophilicity and metabolic stability compared to the CH₃ group in 6-Chloro-5-methyl-3-nitropyridin-2-amine .
Biological Activity
Introduction
6-Chloro-5-nitropyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a nitro group and a chlorine atom in its structure enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and neuroprotective properties based on diverse research findings.
The mechanism of action is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects, including modulation of signaling pathways and potential cytotoxicity against cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized several derivatives of this compound and evaluated their antibacterial and antifungal activities. The results demonstrated that certain derivatives showed potent activity against pathogenic strains, suggesting that modifications to the base structure could enhance efficacy .
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3a | Antibacterial | 32 µg/mL |
3f | Antifungal | 16 µg/mL |
3h | Antibacterial | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as Bcl-2 .
Neuroprotective Properties
This compound has also been explored for its neuroprotective effects. Research indicates that it may enhance antioxidant activity and protect neurons from apoptosis induced by oxidative stress. The potential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s has been investigated, although concerns regarding hepatotoxicity limit its clinical application .
Case Studies
- Antimicrobial Efficacy : In a controlled study, derivatives of this compound were tested against various bacterial strains including E. coli and Staphylococcus aureus. The study concluded that certain derivatives exhibited comparable or superior activity compared to standard antibiotics .
- Cancer Cell Apoptosis : A study assessed the effects of this compound on SH-SY5Y neuroblastoma cells. The results showed a significant reduction in cell viability with increased concentrations of the compound, indicating its potential as a chemotherapeutic agent .
- Neuroprotection in Animal Models : In vivo studies involving rodent models demonstrated that administration of this compound led to a decrease in neuroinflammation and improved cognitive function in models of Alzheimer’s disease, suggesting its potential therapeutic role in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 6-Chloro-5-nitropyridin-2-amine, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of this compound can be inferred from structurally related chloro-nitropyridine derivatives. For example:
- Palladium-catalyzed amination (e.g., substituting chloro groups with amines) requires sodium tert-butoxide as a base and dioxane as a solvent, with yields dependent on catalyst loading and temperature control .
- Nucleophilic substitution reactions may involve optimizing solvent polarity (e.g., DMF or THF) and reaction time to minimize byproducts like dehalogenated intermediates .
Key Parameters for Optimization:
Parameter | Typical Range | Impact on Yield/Purity |
---|---|---|
Catalyst (e.g., Pd) | 2-5 mol% | Higher loading improves rate |
Temperature | 80-120°C | Excess heat risks decomposition |
Solvent | Polar aprotic (e.g., dioxane) | Enhances nucleophilicity |
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies amine protons (δ 5.5-6.5 ppm) and aromatic protons near nitro/chloro groups (δ 8.0-9.0 ppm).
- ¹³C NMR confirms substitution patterns, with nitro groups deshielding adjacent carbons .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₅H₄ClN₃O₂) and detects impurities like dechlorinated analogs .
- Infrared Spectroscopy (IR): Nitro groups show strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
Methodological Answer:
A 2³ factorial design (three factors at two levels) can systematically evaluate interactions between variables:
- Factors: Catalyst loading (mol%), temperature (°C), solvent polarity.
- Response Variables: Yield, purity (HPLC), byproduct formation.
- Analysis: Use ANOVA to identify significant factors. For example, solvent polarity may dominate over temperature in controlling regioselectivity .
Example Design Matrix:
Run | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) |
---|---|---|---|---|
1 | 2 | 80 | Dioxane | 65 |
2 | 5 | 120 | DMF | 78 |
Q. What strategies resolve contradictions in reported reaction pathways or byproduct formation during synthesis?
Methodological Answer:
- Mechanistic Probes: Isotopic labeling (e.g., ¹⁵N in nitro groups) or kinetic studies to distinguish between SNAr (nucleophilic aromatic substitution) and radical pathways .
- Cross-Study Comparison: Replicate conflicting protocols under controlled conditions (e.g., humidity, oxygen levels) to isolate variables causing discrepancies .
- Computational Modeling: Density Functional Theory (DFT) calculates activation barriers for competing pathways (e.g., nitro-group reduction vs. chloro substitution) .
Q. What are the mechanistic implications of competing substitution reactions at the chloro and nitro positions under varying pH conditions?
Methodological Answer:
- Acidic Conditions: Protonation of the nitro group reduces its electron-withdrawing effect, favoring chloro substitution via SNAr mechanisms.
- Basic Conditions: Deprotonation of the amine group enhances nucleophilicity, promoting nitro-group reduction or displacement .
- Case Study: In similar derivatives (e.g., 6-Chloro-5-methyl-3-nitropyridin-2-amine), basic media led to nitro → amine reduction, while acidic conditions preserved nitro functionality .
Reactivity Trends:
pH Range | Dominant Reaction | Byproduct Identified |
---|---|---|
2-4 | Chloro substitution | 5-Nitropyridin-2-amine |
8-10 | Nitro reduction | 5-Aminopyridin-2-amine |
Properties
IUPAC Name |
6-chloro-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJLWPXRQLPUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233475 | |
Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-03-6 | |
Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084487036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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